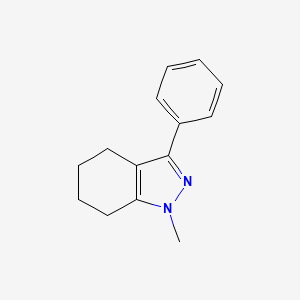

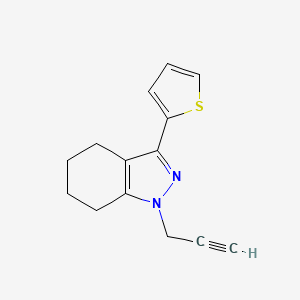

![molecular formula C8H7F3N6 B1479901 1-(2-azidoetil)-6-(trifluorometil)-1H-imidazo[1,2-b]pirazol CAS No. 2098011-56-2](/img/structure/B1479901.png)

1-(2-azidoetil)-6-(trifluorometil)-1H-imidazo[1,2-b]pirazol

Descripción general

Descripción

1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole, commonly abbreviated as AZTP, is an organic compound with a molecular formula C9H6F3N7. It has a molecular weight of 244.18 g/mol. The compound is part of the pyrazole family, which are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole compounds, including 1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole, often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . For instance, a novel trifluoromethylated heterocyclic system was synthesized through the [3+3] cyclocondensation reaction of (E)-4- (aryldiazenyl)-1H-pyrazol-3,5-diamines with selected 4-alkoxy-4- (alkyl/aryl/heteroaryl)-1,1,1-trifluoroalk-3-en-2-ones .

Molecular Structure Analysis

The molecular structure of 1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole can be analyzed using 1H NMR and mass spectra . Pyrazoles, including this compound, exhibit tautomerism due to the shifting C-N double bond inside the heterocycle . This phenomenon may influence their reactivity and impact the synthetic strategies where pyrazoles take part .

Chemical Reactions Analysis

Pyrazoles, including 1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole, play an important role in various chemical reactions. For instance, fluorinated pyrazoles have been involved in metal-free [2 + 1 + 3] cycloaddition reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole can be inferred from its molecular structure and the properties of similar compounds. Pyrazoles are known for their tautomerism, which can influence their physical and chemical properties .

Aplicaciones Científicas De Investigación

Farmacéuticos

Los derivados de pirazol se han explorado por su potencial como agentes terapéuticos debido a sus diversas actividades biológicas. Se han estudiado para propiedades antibacterianas y antifúngicas, así como para el tratamiento de diversas enfermedades .

Síntesis orgánica

Estos compuestos sirven como intermedios importantes en la síntesis de compuestos fluorados más complejos, que son valiosos en la investigación química y la industria .

Ciencia de materiales

Los pirazoles tienen aplicaciones en la ciencia de los materiales debido a sus propiedades únicas y su posible uso en la creación de nuevos materiales .

Direcciones Futuras

Pyrazoles, including 1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole, have attracted a great deal of attention in various fields of science due to their significant properties . Future research may focus on developing new synthetic pathways for the preparation and post-functionalization of this functional scaffold . Additionally, the ever-increasing popularity of fluorinated pyrazoles in various areas of science suggests potential future directions .

Propiedades

IUPAC Name |

1-(2-azidoethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N6/c9-8(10,11)6-5-7-16(2-1-13-15-12)3-4-17(7)14-6/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVPRBKXSOWXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(F)(F)F)N1CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479821.png)

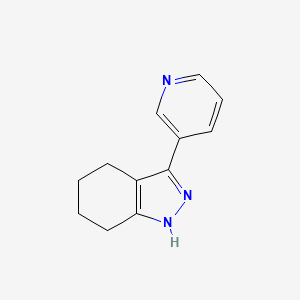

![1-Ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479825.png)

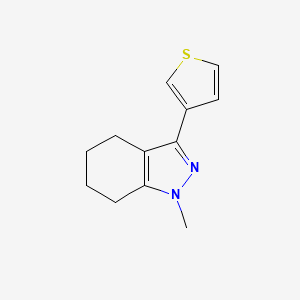

![1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479830.png)

![2-(3-(piperidin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479831.png)

![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479836.png)

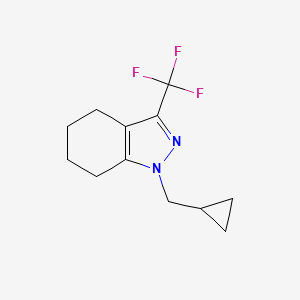

![1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479837.png)

![2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1479839.png)

![1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479841.png)